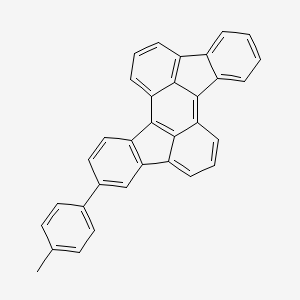
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is a chemical compound with the molecular formula C17H30OSi. It is a silyl ether derivative of benzyl alcohol, where the silyl group is dimethyl(1-octenyl)silyl. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol typically involves the reaction of benzyl alcohol with dimethyl(1-octenyl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride→2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl
Industrial Production Methods
In industrial settings, the production of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol may involve large-scale batch or continuous processes. The reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of toluene or ethylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The silyl group can be easily removed under mild conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl benzyl alcohol
- Triethylsilyl benzyl alcohol
- Tert-butyldimethylsilyl benzyl alcohol
Uniqueness
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is unique due to the presence of the 1-octenyl group, which provides additional hydrophobicity and steric hindrance compared to other silyl benzyl alcohol derivatives. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C17H28OSi |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+ |
InChI Key |
OWMDHCZOLGWXHL-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO |
Canonical SMILES |
CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)




![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

